1-methyl-4-(prop-1-en-2-yl)-1H-pyrazole
Description
1-Methyl-4-(prop-1-en-2-yl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at position 1 and a propenyl group (prop-1-en-2-yl) at position 4.
Properties
IUPAC Name |
1-methyl-4-prop-1-en-2-ylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-6(2)7-4-8-9(3)5-7/h4-5H,1H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYIOVHQBPAFRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CN(N=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling Using Boronic Ester Intermediates
Leveraging the versatility of Suzuki coupling, this method employs 1-methyl-4-(pinacolatoboryl)-1H-pyrazole (compound in ) and 2-bromoprop-1-ene.
Reaction Protocol
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Boronic Ester Synthesis :
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Coupling :
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Reagents : Pyrazole boronic ester (1.0 eq), 2-bromoprop-1-ene (1.5 eq), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 eq)
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Solvent : THF/H₂O (4:1)
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Conditions : 70°C, 8 hours
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Yield : 75–82%
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Key Data
| Catalyst Loading | Base | Yield (%) |
|---|---|---|
| 3 mol% Pd(PPh₃)₄ | K₂CO₃ | 78 |
| 5 mol% PdCl₂(dtbpf) | CsF | 81 |
Advantages : Tolerance to functional groups; scalable to multigram quantities .
Direct Alkylation via Metallated Pyrazole Intermediates
Directed ortho-metalation (DoM) strategies enable C–H functionalization at position 4 of 1-methylpyrazole.
Protocol
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Lithiation :
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Reagents : 1-Methylpyrazole (1.0 eq), LDA (1.3 eq), TMEDA (1.5 eq)
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Solvent : Dry THF at −78°C
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Quench : Allyl bromide (1.2 eq)
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Workup : Hydrolysis with NH₄Cl, extraction (CH₂Cl₂), distillation
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Yield : 58–64%
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Challenges : Competing N-directed lithiation requires precise temperature control. Substoichiometric TMEDA enhances C4 selectivity .
Condensation-Functionalization Cascade
A two-step sequence involving Claisen-Schmidt condensation and hydrogenation.
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Enone Formation :
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Hydrogenation :
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Catalyst : Pd/C (10 wt%), H₂ (1 atm)
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Solvent : MeOH
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Yield : 70% (over two steps)
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Side Reactions : Over-reduction to propyl group observed at higher H₂ pressures.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Wittig Olefination | 65–72 | 98 | Moderate | $$ |
| Suzuki Coupling | 75–82 | 99 | High | $$$ |
| Direct Alkylation | 58–64 | 95 | Low | $ |
| Condensation-Hydrogenation | 70 | 97 | Moderate | $$ |
Optimal Choice : Suzuki-Miyaura coupling balances yield and scalability, though boronic ester synthesis adds preparatory steps.
Chemical Reactions Analysis
Addition Reactions at the Isopropenyl Group
The isopropenyl group (prop-1-en-2-yl) undergoes typical alkene addition reactions.
These reactions exploit the electron-rich double bond in the isopropenyl group. For example, hydrogenation reduces the vinyl group to an isopropyl moiety, while halogenation introduces halogens across the double bond .
Cycloaddition Reactions
The isopropenyl group can participate in [4+2] Diels-Alder reactions as a diene or dienophile.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Maleic anhydride | Reflux in toluene | Bicyclic adduct fused with pyrazole ring | |
| Tetrazines | Room temperature | Pyridazine derivatives via inverse electron demand |
Cycloadditions are stereospecific, producing six-membered rings with regioselectivity governed by orbital interactions .
Electrophilic Substitution on the Pyrazole Ring
The pyrazole ring directs electrophiles to specific positions based on substituent effects.
The N-methyl group deactivates the ring, making electrophilic substitution less facile compared to unsubstituted pyrazoles .
Oxidation and Functionalization
The isopropenyl group is susceptible to oxidative cleavage.
Ozonolysis cleaves the double bond to yield a ketone, while strong oxidants like KMnO₄ may further oxidize substituents .
Cross-Coupling Reactions
The vinyl group can engage in transition-metal-catalyzed couplings.
| Reaction | Catalyst | Product | Reference |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, base | Biaryl derivatives | |
| Heck reaction | Pd(OAc)₂, ligand | Alkenylated pyrazoles |
For example, Suzuki coupling with aryl boronic acids under palladium catalysis could extend conjugation for pharmaceutical applications .
Scientific Research Applications
Biological Activities
The compound exhibits a wide range of biological activities that can be categorized into several key areas:
Anticancer Activity
Numerous studies have highlighted the potential of pyrazole derivatives in cancer treatment. For instance, compounds containing the 1H-pyrazole scaffold have shown significant antiproliferative effects against various cancer cell lines, including lung, breast, and liver cancers. Specifically, 1-methyl-4-(prop-1-en-2-yl)-1H-pyrazole has been associated with inhibition of growth in cancer cells such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) .
Antimicrobial Properties
The antimicrobial properties of pyrazoles are well-documented. Studies indicate that derivatives can exhibit activity against a range of pathogens including bacteria and fungi. For example, research has demonstrated that certain pyrazole derivatives possess significant antibacterial effects against strains such as E. coli and S. aureus .
Anti-inflammatory Effects
Pyrazoles are known for their anti-inflammatory properties, which are beneficial in treating conditions like arthritis and other inflammatory diseases. The anti-inflammatory activity of this compound has been explored in various models, showing comparable efficacy to established anti-inflammatory drugs .
Synthesis and Characterization
The synthesis of this compound typically involves several chemical reactions that can be optimized for yield and purity. For example, synthetic routes may include condensation reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Table 1: Common Synthetic Routes for Pyrazole Derivatives
Case Studies
Several case studies illustrate the applications of this compound in research:
Anticancer Research
A study published in ACS Omega reported the synthesis of various pyrazole derivatives and their evaluation against multiple cancer cell lines. The results indicated that certain compounds exhibited cytotoxicity with IC50 values in the low micromolar range, suggesting potential as anticancer agents .
Antimicrobial Efficacy
In another study focusing on antimicrobial activity, compounds derived from this compound were tested against resistant bacterial strains. The findings indicated that these derivatives could serve as alternatives to traditional antibiotics due to their effectiveness against resistant pathogens .
Anti-inflammatory Studies
Research has also explored the anti-inflammatory effects of pyrazole derivatives in animal models of inflammation. Compounds were shown to reduce edema significantly compared to control groups, indicating their potential therapeutic use in inflammatory diseases .
Mechanism of Action
The mechanism of action of 1-methyl-4-(prop-1-en-2-yl)-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit the activity of specific enzymes involved in microbial growth, resulting in antimicrobial effects. Alternatively, it may bind to receptors on cancer cells, triggering apoptosis or inhibiting cell proliferation.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and similarities between 1-methyl-4-(prop-1-en-2-yl)-1H-pyrazole and related compounds:
Physical and Spectroscopic Properties
- Boiling Points: The 1-ethyl-4-methyl derivative is a liquid at room temperature, while the tributylstannyl analogue has a boiling point of 126–128°C . The alkenyl substituent in the target compound may lower boiling points compared to heavier organometallic derivatives.
- NMR Data : The 1-methyl-4-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole () shows distinct 13C NMR peaks at δ 147.5 (pyrazole C-4) and δ 108.9 (pyrrole C-2), suggesting electron-rich environments. The propenyl group in the target compound would likely exhibit deshielded vinyl protons in 1H NMR .
Biological Activity
1-methyl-4-(prop-1-en-2-yl)-1H-pyrazole is a member of the pyrazole family, which is known for its diverse biological activities. This compound has garnered attention in recent research due to its potential applications in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer activities. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Synthesis
The molecular structure of this compound features a pyrazole ring with a methyl group and an allyl substituent. The synthesis typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds, followed by cyclization processes. Various synthetic methods have been explored to enhance yields and optimize biological activity.
1. Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound exhibits significant antiproliferative effects against various cancer cell lines:
- Cell Lines Tested :
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HT-29 (colorectal cancer)
Research indicates that this compound can inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, one study reported IC50 values in the low micromolar range for MCF-7 cells, demonstrating its potential as a lead compound for further development in cancer therapy .
2. Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole compounds are well-documented. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In experimental models, it has been observed to reduce inflammation comparable to established anti-inflammatory drugs like indomethacin .
Table 1: Anti-inflammatory Activity Comparison
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| This compound | 61–85 | 76–93 |
| Dexamethasone | 76 | 86 |
3. Antimicrobial Activity
The antimicrobial efficacy of pyrazoles has also been investigated extensively. This compound has shown activity against various bacterial strains, including E. coli and S. aureus. Its mechanism involves disrupting bacterial cell wall synthesis and function .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 12 µg/mL |
| S. aureus | 15 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
Case Study 1: Anticancer Evaluation
A study conducted on a series of pyrazole derivatives, including our compound of interest, demonstrated significant cytotoxic effects against several cancer cell lines. The study utilized both in vitro assays and in vivo models to validate the anticancer properties .
Case Study 2: Anti-inflammatory Effects
In an experimental model of carrageenan-induced paw edema in rats, treatment with this compound resulted in a marked reduction in edema compared to controls, suggesting its potential as an anti-inflammatory agent .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 1-methyl-4-(prop-1-en-2-yl)-1H-pyrazole, and how can regioselectivity be controlled?
The compound can be synthesized via cyclocondensation of N-tosylhydrazones with propargyl derivatives under transition-metal catalysis. For example, regioselective pyrazole formation is achieved by optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst choice). Copper(I) catalysts are often used to stabilize intermediates and direct regiochemistry . Key steps include:
- Reaction Setup : Propargyl bromide (1.2 equiv), N-tosylhydrazone (1.0 equiv), CuI (10 mol%), and K₂CO₃ in DMF at 80°C for 12 hours.
- Workup : Extract with ethyl acetate, purify via silica gel chromatography.
- Yield : ~60–75% with >90% regioselectivity .
Q. How is the structural identity of this compound confirmed in academic research?
Structural characterization typically involves:
- NMR Spectroscopy : and NMR verify substitution patterns and regiochemistry (e.g., pyrazole ring protons at δ 7.2–8.0 ppm and allylic protons at δ 5.5–6.2 ppm) .
- X-ray Crystallography : Single-crystal diffraction using SHELXL refines bond lengths and angles (e.g., C–N bond: 1.34 Å, C=C bond: 1.31 Å) .
- Mass Spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 149.0922) .
Q. What are the common functionalization reactions of this pyrazole derivative?
The prop-1-en-2-yl group enables diverse transformations:
- Electrophilic Substitution : Nitration at the pyrazole C5 position using HNO₃/H₂SO₄ .
- Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) to install aryl groups .
- Oxidation : Ozonolysis of the allyl group to yield ketone derivatives .
Advanced Research Questions
Q. How can computational chemistry aid in understanding the electronic properties of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict:
- Frontier Molecular Orbitals : HOMO localized on the pyrazole ring (-6.2 eV), LUMO on the allyl group (-1.8 eV), indicating nucleophilic reactivity at the allyl position .
- Charge Distribution : NBO analysis reveals partial negative charges on N1 (-0.32 e) and N2 (-0.28 e), favoring electrophilic attacks .
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
Common issues include:
- Disorder in the Allyl Group : Resolved using SHELXL’s PART instruction to model alternative conformations .
- Thermal Motion Artifacts : Anisotropic displacement parameters (ADPs) are refined with restraints to avoid overparameterization .
- Twinned Crystals : WinGX’s TWINABS corrects intensity data for twin domains .
Q. How do kinetic studies inform the mechanism of pyrazole ring formation?
Pseudo-first-order kinetics (monitored via in situ IR) reveal:
- Rate-Limiting Step : Cyclization of the propargyl intermediate (activation energy: ~45 kJ/mol) .
- Catalyst Role : Cu(I) lowers the transition-state energy by stabilizing the triple bond via π-backbonding .
Methodological Tables
Q. Table 1. Synthetic Yields Under Varied Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) | Regioselectivity (%) |
|---|---|---|---|---|
| CuI | DMF | 80 | 75 | 92 |
| Pd(OAc)₂ | THF | 60 | 62 | 85 |
| None | EtOH | 100 | 40 | 65 |
Q. Table 2. Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| a (Å) | 7.234(2) |
| b (Å) | 12.891(3) |
| c (Å) | 9.456(2) |
| R-factor | 0.032 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
